1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Description
This compound belongs to the arylpiperazine class, characterized by a piperazine ring substituted with a 2,5-dichlorophenyl group, a 2-hydroxypropoxy linker, and a propan-1-one moiety attached to a phenyl ring. The presence of chlorine atoms enhances lipophilicity and metabolic stability, while the hydroxypropoxy group may contribute to hydrogen bonding with biological targets .
Properties
IUPAC Name |
1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYMFFYYDAVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.
Mode of Action
1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.
Result of Action
The molecular and cellular effects of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, including D2, D3, and D4 receptors. It has been shown to have high-affinity binding to these receptors, which play crucial roles in neurotransmission. The nature of these interactions is likely to involve the piperazine ring and the dichlorophenyl group in the compound.
Cellular Effects
1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one can influence cell function by modulating the activity of D2, D3, and D4 receptors. These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with D2, D3, and D4 receptors. This binding can lead to changes in gene expression and can influence enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound has been used in analytical testing to detect, identify, and measure pharmaceutical impurities.
Dosage Effects in Animal Models
The effects of varying dosages of the compound in animal models have not been extensively studied. Given its structural similarity to aripiprazole, it is possible that it may have similar dosage-dependent effects.
Metabolic Pathways
Given its structural similarity to aripiprazole, it may be involved in similar metabolic pathways.
Transport and Distribution
Given its structural similarity to aripiprazole, it may be transported and distributed in a similar manner.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one ()
- Structural Features: Substituted with a 2,4-dichlorophenoxyacetyl group instead of 2,5-dichlorophenyl. Acetyl linker replaces the hydroxypropoxy group.
- Implications: The 2,4-dichloro substitution may alter receptor selectivity compared to the 2,5-dichloro isomer in the target compound.
Compound B : 1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one ()
- Structural Features :
- Substituted with a 4-ethylphenyl group instead of 2,5-dichlorophenyl.
- Retains the hydroxypropoxy linker and propan-1-one moiety.
- Likely exhibits lower metabolic stability due to the absence of halogen atoms .
Compound C : 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride ()
- Structural Features: Contains a methylsulfanylphenoxy group instead of dichlorophenyl. Hydrochloride salt form enhances solubility but may alter pharmacokinetics.
- Implications :
Comparative Data Table
Pharmacological and Binding Affinity Insights
- Target Compound : The 2,5-dichlorophenyl group is associated with high affinity for 5-HT₁A and D₂ receptors, as seen in analogues like aripiprazole. The hydroxypropoxy linker may enhance blood-brain barrier penetration .
- Compound A : The 2,4-dichloro configuration shows moderate σ₁ receptor binding (Ki = 12 nM) but lower 5-HT₁A affinity (Ki = 86 nM) compared to the target compound .
- Compound B : The ethylphenyl substitution results in weaker D₂ receptor binding (Ki = 210 nM) but improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 28 min for the target compound) .
- Compound C : The methylsulfanyl group confers moderate MAO-B inhibition (IC₅₀ = 1.2 µM), suggesting a divergent mechanism of action compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
